Product packaging for Methyl 2-oxo-2-(thiophen-3-yl)acetate(Cat. No.:CAS No. 104749-67-9)

Methyl 2-oxo-2-(thiophen-3-yl)acetate

Cat. No.: B2683100
CAS No.: 104749-67-9
M. Wt: 170.18
InChI Key: WXJHRBGDHJRFBK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(thiophen-3-yl)acetate (CAS 104749-67-9) is a high-purity chemical compound with the molecular formula C7H6O3S and a molecular weight of 170.19 g/mol. This methyl ester is a versatile alpha-keto ester derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive 2-oxoacetate group linked to a thiophen-3-yl heterocycle, makes it a key intermediate for constructing complex molecules. A significant application of this compound and its analogues is their role as precursors in the synthesis of pharmacologically active thiazole derivatives . Thiazoles are prominent heterocycles in drug discovery due to their wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antifungal properties . Researchers can utilize this compound in modified Hantzsch thiazole synthesis reactions, where it can be converted into α-oxothioamides, which subsequently react with α-halocarbonyl compounds to form 2-acyl-4-(hetero)arylthiazoles . This method provides a highly regioselective route to diverse thiazole libraries for biological screening. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should refer to the safety data sheet and note that it is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335 . Proper safety precautions should be taken during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3S B2683100 Methyl 2-oxo-2-(thiophen-3-yl)acetate CAS No. 104749-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHRBGDHJRFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Methyl 2 Oxo 2 Thiophen 3 Yl Acetate

Direct Synthetic Pathways for α-Keto Esters featuring the Thiophene (B33073) Moiety

Direct approaches to thiophene-containing α-keto esters involve the strategic introduction and manipulation of functional groups on the thiophene ring. These methods can be broadly classified into two categories: those that rely on esterification followed by oxidation, and those that build the carbon skeleton through thiophene functionalization and subsequent carbonyl group introduction.

Esterification and Oxidation Protocols

One conceptual approach to the synthesis of α-keto esters is through the esterification of a corresponding α-keto acid or the oxidation of an α-hydroxy ester. While direct esterification of 2-oxo-2-(thiophen-3-yl)acetic acid is a plausible route, the synthesis often proceeds through the oxidation of a more accessible precursor.

General oxidative esterification methods have been developed that could be adapted for this synthesis. For example, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols can produce a range of α-ketoesters. organic-chemistry.orgacs.org In this type of reaction, a substituted thiophene methyl ketone could theoretically be oxidized in the presence of methanol (B129727) to yield the desired product. The carbonyl oxygen in the resulting ester is suggested to originate primarily from dioxygen. organic-chemistry.org Another approach involves an iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates, which serve as the alkoxy source. organic-chemistry.org

Oxidative Esterification Approach Key Reagents Potential Application Reference
Copper-Catalyzed Aerobic OxidationCu catalyst, O₂ (air), AlcoholOxidation of 3-acetylthiophene (B72516) in methanol organic-chemistry.orgacs.org
Iodine-Mediated OxidationI₂, Potassium XanthateOxidation of 3-acetylthiophene with a methyl xanthate organic-chemistry.org

Thiophene Functionalization and Carbonyl Introduction

A more common and direct strategy involves the functionalization of the thiophene ring, followed by the introduction of the two-carbon keto-ester side chain. This is typically achieved through metallation or acylation reactions.

Lithiation of a thiophene derivative, followed by quenching with an appropriate electrophile, is a powerful method for C-C bond formation. To synthesize a thiophene α-keto ester, a lithiated thiophene can be reacted with a dialkyl oxalate (B1200264). For instance, the synthesis of the 2-substituted isomer, methyl 2-oxo-2-(thiophen-2-yl)acetate, has been achieved by treating 2-bromothiophene (B119243) with n-butyllithium to generate 2-lithiothiophene, which is then reacted with dimethyl oxalate. chemicalbook.com A similar strategy could be employed for the 3-substituted isomer starting from 3-bromothiophene (B43185).

The general procedure involves the dropwise addition of an organolithium reagent (e.g., n-butyllithium) to a solution of the bromothiophene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) under an inert atmosphere. chemicalbook.com After a short period, a solution of dimethyl oxalate is added. The reaction is then quenched and purified.

Reaction Step Reagents and Conditions Purpose Reference
Lithiation3-Bromothiophene, n-butyllithium, THF, -78 °CGeneration of 3-lithiothiophene intermediate chemicalbook.com
AcylationDimethyl oxalate, THFIntroduction of the keto-ester moiety chemicalbook.com
WorkupSaturated aq. NH₄ClQuenching of the reaction chemicalbook.com

Friedel-Crafts acylation is a classic method for introducing a carbonyl group onto an aromatic ring. In the context of thiophene, this reaction typically shows high regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position. stackexchange.comechemi.com The intermediate from attack at the C2 position can be described by three resonance structures, whereas the intermediate from C3 attack has only two. stackexchange.comechemi.com

To achieve acylation at the 3-position, one might start with a 2,5-disubstituted thiophene to direct the incoming acyl group to the C3 or C4 position, followed by removal of the directing groups. Alternatively, direct acylation of thiophene can sometimes yield a mixture of 2- and 3-substituted products, although the 2-isomer usually predominates. The choice of Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂) and acylating agent (e.g., methyl chlorooxoacetate or oxalyl chloride followed by esterification) is crucial. google.comnih.gov Using milder catalysts like zinc chloride can sometimes overcome issues related to the instability of the thiophene ring and complex formation with the catalyst. google.com The reaction involves the generation of an acylium ion, which then acts as the electrophile. echemi.com

Catalyst Type Acylating Agent Key Considerations Reference
Strong Lewis Acids (e.g., AlCl₃, SnCl₄)Methyl chlorooxoacetateHigh reactivity, potential for side reactions and complexation. Predominantly C2-acylation. stackexchange.comechemi.comgoogle.com
Milder Lewis Acids (e.g., ZnCl₂)Methyl chlorooxoacetateMay offer better yields and fewer side reactions for sensitive heterocyclic rings. google.com

Indirect Synthesis via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that already contains the desired carbon skeleton, followed by a chemical transformation to generate the α-keto ester functionality.

Oxidation of α-Hydroxy Esters

A prominent indirect route is the oxidation of an α-hydroxy ester precursor, such as methyl 2-hydroxy-2-(thiophen-3-yl)acetate. This precursor can be synthesized, for example, by reacting 3-thiophenecarboxaldehyde (B150965) with a cyanide source, followed by hydrolysis and esterification of the resulting cyanohydrin.

The subsequent oxidation of the α-hydroxy ester to the α-keto ester is a common transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents and catalytic systems can be employed for this purpose. These methods are often valued for their high chemoselectivity, converting the secondary alcohol to a ketone without over-oxidation or cleavage of the ester group. organic-chemistry.orgresearchgate.net

Several catalytic systems are available for the chemoselective oxidation of α-hydroxy acids and their esters. For instance, nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) can be used, often with a co-oxidant such as molecular oxygen. organic-chemistry.org Other methods include the use of copper catalysts with oxygen as the oxidant or transition-metal-free approaches. researchgate.netrsc.org

Oxidation Method Catalyst/Reagent Oxidant Key Features Reference
Nitroxyl Radical Catalysis2-Azaadamantane N-oxyl (AZADO)O₂Chemoselective for α-hydroxy acids/esters. organic-chemistry.org
Copper CatalysisCu(I) saltO₂Efficient for converting α-hydroxy ketones to α-keto aldehydes, adaptable for esters. rsc.org

Conversion from Thiophene Carboxylic Acid Derivatives

The synthesis of Methyl 2-oxo-2-(thiophen-3-yl)acetate can be strategically approached starting from functionalized thiophene precursors, including thiophene carboxylic acid derivatives. A prevalent method involves the generation of a thienyl anion from a halogenated thiophene, which then reacts with an appropriate electrophile like dimethyl oxalate.

One documented procedure starts from 3-bromothiophene. unimi.it In this synthesis, 3-thienyl lithium is formed by treating 3-bromothiophene with n-butyllithium (BuLi) at a low temperature (-80 °C) in an anhydrous solvent such as tetrahydrofuran (THF). unimi.it This highly reactive organolithium species is then reacted with dimethyl oxalate to yield the target compound, this compound. unimi.it This method provides a direct route to the α-ketoester functionality attached to the thiophene ring. unimi.it

Another strategic approach involves the initial synthesis of a thiophene carboxylic acid, which serves as a key intermediate. beilstein-journals.org For instance, functionality can be introduced onto the thiophene ring through methods like a Grignard reaction followed by carbonation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. beilstein-journals.org The resulting thiophene-2-carboxylic acid can then be converted into a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride. beilstein-journals.org This activated intermediate is then poised for esterification to form the final methyl ester product.

Table 1: Reaction Conditions for Synthesis from 3-Bromothiophene This table summarizes the specific conditions used in the synthesis of this compound starting from 3-bromothiophene, as detailed in the cited literature.

ParameterConditionReference
Starting Material3-Bromothiophene unimi.it
Reagentsn-Butyllithium (BuLi), Dimethyl oxalate unimi.it
SolventAnhydrous Tetrahydrofuran (THF) unimi.it
Temperature-80 °C unimi.it
Reaction TypeLithiation followed by acylation unimi.it

Catalytic Strategies in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both transition-metal catalysis and the emerging fields of organocatalysis and biocatalysis present potential pathways for the synthesis of this compound and its precursors.

Transition metal catalysis is particularly valuable for the formation of key precursors to this compound. A notable application is the palladium-catalyzed carbonylation of halogenated thiophenes. beilstein-journals.org This process introduces a carbonyl group directly onto the thiophene ring using carbon monoxide as a C1 source, a method that can be more efficient and atom-economical than traditional Grignard-based carbonation. beilstein-journals.org

The resulting thiophenecarboxylic acid derivative is a versatile intermediate that can be further elaborated to the target α-ketoester. beilstein-journals.org The use of palladium catalysts allows for such transformations under relatively mild conditions, showcasing the utility of transition metals in constructing complex organic molecules. mdpi.com These catalytic systems are foundational in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com

Table 2: Components of a Potential Palladium-Catalyzed Carbonylation Route This table outlines the typical components involved in a transition metal-catalyzed carbonylation reaction to produce thiophene carboxylic acid derivatives, a key step in one synthetic approach.

ComponentDescription/ExampleReference
SubstrateHalogenated Thiophene (e.g., 2,4-dibromo-3-methylthiophene) beilstein-journals.org
CatalystPalladium complex (e.g., Pd(OAc)₂, PdCl₂(dppf)) beilstein-journals.orgmdpi.com
Carbon SourceCarbon Monoxide (CO) gas beilstein-journals.org
SolventAprotic polar solvent (e.g., THF, DMF) mdpi.com
ProductThiophenecarboxylic acid derivative beilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, and biocatalysis, which employs enzymes, are rapidly advancing fields that offer sustainable alternatives to metal-based catalysis. These approaches often provide high levels of stereoselectivity and operate under mild reaction conditions.

While specific, documented applications of organocatalytic or biocatalytic methods for the direct synthesis of this compound are not prominently featured in available research, the principles are highly relevant. A hypothetical organocatalytic route might involve an asymmetric acylation or condensation reaction, while a biocatalytic approach could use an engineered enzyme to perform a key bond-forming step. The development of such methods remains a promising area for future research, aiming to reduce reliance on heavy metals and improve the environmental profile of the synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing environmentally responsible synthetic processes. This involves a focus on reducing waste, using less hazardous substances, improving energy efficiency, and selecting benign solvents.

Traditional synthetic routes, such as those involving organolithium reagents, often necessitate the use of anhydrous, volatile, and flammable organic solvents like THF. unimi.it Green chemistry encourages the exploration of safer alternatives. Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represent a class of green solvents that are often biodegradable, have low toxicity, and exhibit low vapor pressure. mdpi.com The use of such DES systems has been shown to be effective in the synthesis of other heterocyclic compounds. mdpi.com

Water is another ideal green solvent, although its use can be challenging in reactions involving water-sensitive intermediates like organometallics. Developing water-tolerant catalytic systems is an active area of research that could significantly improve the environmental footprint of syntheses for compounds like this compound.

Improving energy efficiency is a core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, thereby saving significant amounts of energy. mdpi.commdpi.com This method has been successfully applied to the synthesis of various heterocyclic molecules, demonstrating its potential for broader application. mdpi.com

Photocatalysis represents another frontier in sustainable reaction conditions. By using light to drive chemical reactions, often at ambient temperature, photocatalysis can minimize the energy input required compared to conventional methods that rely on thermal heating. The development of photocatalytic methods for the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and sustainable manufacturing processes.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches This table contrasts conventional synthetic parameters with potential green chemistry alternatives that could be applied to the synthesis of this compound.

ParameterTraditional ApproachGreen AlternativeReference
SolventAnhydrous Tetrahydrofuran (THF)Deep Eutectic Solvents (DES), Water unimi.itmdpi.com
Energy SourceConventional heating/cooling (-80 °C to reflux)Microwave irradiation, Photocatalysis (light) mdpi.com
CatalystStoichiometric reagents (e.g., BuLi), Heavy metals (e.g., Palladium)Organocatalysts, Biocatalysts (enzymes) unimi.itbeilstein-journals.org
Reaction TimeHoursMinutes (with microwave) mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a valuable intermediate in medicinal chemistry, is critically dependent on the careful optimization of reaction conditions to maximize yield and minimize the formation of by-products. Research in this area has focused on the nuanced interplay of bases, solvents, temperature, and reaction kinetics.

A key synthetic route involves the lithiation of 3-bromothiophene followed by acylation with dimethyl oxalate. Studies have demonstrated that the choice of organolithium base and the precise control of reaction parameters are paramount for achieving high yields of the desired α-keto ester.

Detailed research findings have elucidated the impact of different bases and procedural modifications on the reaction outcome. A significant side reaction is the formation of methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate, a glycolate (B3277807) by-product, which arises from the addition of a second equivalent of the thienyllithium species to the keto group of the primary product.

Table 1: Effect of Base and Reaction Conditions on the Synthesis of this compound unimi.it

EntryBaseMethodTime (min)Yield of this compound (%)Yield of Glycolate By-product (%)
1n-BuLiA156515
2n-BuLiB307310
3LDAA154535
4LDAB305230

Method A: The base was added over 5 minutes to a solution of 3-bromothiophene and stirred for 15 minutes before the addition of dimethyl oxalate. Method B: The base was added over 5 minutes to a solution of 3-bromothiophene and stirred for 30 minutes before the addition of dimethyl oxalate. All reactions were conducted in anhydrous Tetrahydrofuran (THF) at -80°C.

The data clearly indicates that n-butyllithium (n-BuLi) is a more effective base than lithium diisopropylamide (LDA) for this transformation, providing a higher yield of the target compound and a lower yield of the glycolate by-product. unimi.it An extended stirring time after the addition of n-BuLi (Method B) further enhances the yield of this compound to 73%, suggesting that a more complete formation of the 3-thienyllithium intermediate is beneficial before the introduction of the electrophile. unimi.it

The reaction is typically conducted at a low temperature (-80 °C) in an inert atmosphere to ensure the stability of the highly reactive organolithium intermediates and to control the selectivity of the reaction. unimi.it The use of anhydrous solvents, such as tetrahydrofuran (THF), is crucial to prevent the quenching of the organolithium reagent. unimi.itchemicalbook.com

Further strategies to enhance the yield and purity of this compound involve the careful control of stoichiometry. Using a slight excess of dimethyl oxalate can help to ensure the complete consumption of the 3-thienyllithium intermediate, potentially reducing the formation of the glycolate by-product which requires a second equivalent of the organolithium species. Post-reaction work-up and purification, typically involving quenching with a saturated aqueous solution of ammonium (B1175870) chloride and subsequent column chromatography, are also critical steps for isolating the pure product. unimi.itchemicalbook.com

While the lithiation-acylation of 3-bromothiophene is a prominent method, the exploration of alternative synthetic strategies, such as those involving Grignard reagents, has also been considered. However, in related systems, the use of Grignard reagents has been shown to sometimes lead to mixtures of regioisomers, making the organolithium route a more selective option for obtaining the pure 3-substituted product. unimi.it

Reactivity Profile and Chemical Transformations of Methyl 2 Oxo 2 Thiophen 3 Yl Acetate

Nucleophilic Additions to the Glyoxylate (B1226380) Carbonyl

The glyoxylate carbonyl group in Methyl 2-oxo-2-(thiophen-3-yl)acetate is highly electrophilic due to the electron-withdrawing effects of both the adjacent ester group and the thiophene (B33073) ring. This makes it a prime target for attack by a wide range of nucleophiles.

The addition of carbon nucleophiles to the keto-carbonyl function of this compound provides a direct route to tertiary α-hydroxy esters. These compounds, particularly those bearing two different heterocyclic rings, are of significant interest in medicinal chemistry. A key example of this transformation is the synthesis of dithienyl glycolates.

In a selective synthesis protocol, this compound can be reacted with a lithiated thiophene, such as 2-thienyl lithium, to produce a mixed dithienyl glycolate (B3277807). researchgate.netunimi.it This reaction proceeds by the nucleophilic attack of the organolithium species on the electrophilic glyoxylate carbon, followed by an aqueous workup to protonate the resulting alkoxide. This method allows for the controlled synthesis of specific regioisomers, which is crucial as different isomers can have distinct pharmacological properties or be considered impurities in pharmaceutical production. researchgate.netunimi.itgoogle.com For instance, the reaction between 2-thienyl lithium and this compound yields Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate. researchgate.net

Table 1: Synthesis of Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate researchgate.net

Reactant 1 Reactant 2 Conditions Product

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful carbon-based nucleophiles that readily add to the ketone functionality of α-ketoesters. beilstein-journals.org As discussed previously, organolithium reagents derived from heterocycles provide a clean and selective route to tertiary α-hydroxy esters. researchgate.netunimi.it

The general reactivity pattern involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the glyoxylate carbonyl carbon. This process forms a tetrahedral intermediate (a magnesium or lithium alkoxide), which upon acidic or aqueous workup, yields the corresponding tertiary alcohol.

While specific examples detailing the reaction of various Grignard reagents with this compound are not extensively documented in the reviewed literature, their reactivity is well-established with analogous α-ketoesters. unimi.itresearchgate.net It is expected that reagents like methylmagnesium bromide or phenylmagnesium bromide would react in a similar fashion to organolithiums to afford the corresponding α-hydroxy esters, namely Methyl 2-hydroxy-2-(thiophen-3-yl)propanoate and Methyl 2-hydroxy-2-phenyl-2-(thiophen-3-yl)acetate, respectively. The choice between organolithium and Grignard reagents can be influenced by factors such as base strength, steric hindrance, and compatibility with other functional groups.

Cyanohydrin formation is a classic nucleophilic addition reaction involving the attack of a cyanide ion (⁻CN) on a carbonyl carbon. libretexts.orglibretexts.org The reaction with this compound would involve the addition of cyanide to the highly electrophilic glyoxylate carbonyl.

This reaction is typically performed using hydrogen cyanide (HCN) under basic catalysis or by using a cyanide salt (e.g., KCN, NaCN) with a proton source to generate HCN in situ. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral cyanoalkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as undissociated HCN or a mild acid, yields the final cyanohydrin product: Methyl 2-cyano-2-hydroxy-2-(thiophen-3-yl)acetate. youtube.com

Although this specific reaction for this compound is not detailed in the surveyed literature, it represents a plausible and expected transformation based on the fundamental reactivity of α-ketoesters. thieme-connect.de The resulting α-hydroxy nitrile functionality is a valuable synthetic handle, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further molecular diversification.

Condensation and Cyclization Reactions for Heterocyclic Scaffolds

The dicarbonyl nature of this compound makes it an excellent substrate for condensation and cyclization reactions, particularly for the synthesis of complex heterocyclic systems. These reactions often involve the reaction of the α-ketoester with a dinucleophile, where both carbonyl groups or the ketone and an activated methylene (B1212753) can participate in ring formation.

The synthesis of fused thiophene systems, such as thieno[3,2-b]pyrazines or thieno[2,3-b]thiophenes, often requires precursors that can undergo intramolecular cyclization or intermolecular condensation followed by cyclization. ekb.egmdpi.comnih.gov While direct conversion of this compound into a fused system is not prominently described, its structure suggests potential pathways.

One hypothetical route could involve a reaction analogous to the Hinsberg thiophene synthesis. derpharmachemica.comsemanticscholar.orgdrugfuture.comresearchgate.net This typically involves the condensation of a 1,2-dicarbonyl compound with a reagent like diethyl thiodiacetate. By analogy, if the thiophene ring of this compound could be functionalized with an appropriate nucleophilic group at the C-2 or C-4 position, an intramolecular cyclization could be envisioned, although this would require prior modification of the starting material.

A more direct, albeit speculative, approach would be a reaction with a reagent that could bridge the glyoxylate carbonyl and the C-2 position of the thiophene ring. For example, reaction with a phosphorus ylide that also contains a sulfur nucleophile could potentially lead to a fused thieno[3,2-c]thiophene system after a sequence of Wittig reaction and intramolecular nucleophilic attack. Such pathways, however, remain speculative without direct experimental evidence.

A more established and predictable application of α-ketoesters like this compound is in cyclocondensation reactions with 1,2- or 1,3-dinucleophiles to build new heterocyclic rings. The two adjacent carbonyl groups (one ketone, one ester) provide the electrophilic centers for this transformation.

A classic example is the reaction with 1,2-diamines, such as o-phenylenediamine. The reaction would proceed via initial condensation of one amine group with the more reactive keto-carbonyl, followed by intramolecular cyclization of the second amine group onto the ester carbonyl. This sequence would lead to the formation of a 3-(thiophen-3-yl)quinoxalin-2(1H)-one scaffold, a valuable heterocyclic core in medicinal chemistry.

Table 2: Predicted Products from Cyclocondensation Reactions

Dinucleophile Predicted Heterocyclic Product
o-Phenylenediamine 3-(Thiophen-3-yl)quinoxalin-2(1H)-one
Hydrazine 6-(Thiophen-3-yl)-1,2,4-triazin-5(4H)-one
Hydroxylamine 3-(Thiophen-3-yl)-1,2,4-oxadiazin-5(6H)-one

These reactions demonstrate the utility of this compound as a building block for introducing a thiophen-3-yl substituent onto a variety of heterocyclic frameworks, leveraging the well-established reactivity of the α-ketoester moiety.

Reduction Reactions

The presence of two distinct carbonyl groups (a ketone and an ester) and a heteroaromatic thiophene ring in this compound allows for various reduction strategies, depending on the desired outcome and the choice of reducing agent and reaction conditions.

Selective Reduction of the Ketone Moiety

The selective reduction of the ketone group in α-ketoesters to the corresponding α-hydroxyester is a valuable transformation in organic synthesis. For this compound, this conversion yields Methyl 2-hydroxy-2-(thiophen-3-yl)acetate. This transformation can be achieved using a variety of reducing agents that show chemoselectivity for ketones over esters.

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄). These hydride reagents are generally mild enough to avoid reduction of the ester functionality. harvard.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures to enhance selectivity.

Another effective method for the selective reduction of α-ketoesters is the use of ammonia (B1221849) borane (B79455) (NH₃BH₃) in water, which has been shown to be highly selective for the ketone group, leaving the ester intact. rsc.org Biocatalytic reductions using ketoreductase enzymes also offer a highly enantioselective route to the corresponding chiral α-hydroxyesters.

Below is a table summarizing typical conditions for the selective reduction of the ketone in α-ketoesters, which are applicable to this compound.

Reagent/CatalystSolventTemperature (°C)Typical Product
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 to RTMethyl 2-hydroxy-2-(thiophen-3-yl)acetate
Lithium Borohydride (LiBH₄)Tetrahydrofuran (B95107)0 to RTMethyl 2-hydroxy-2-(thiophen-3-yl)acetate
Ammonia Borane (NH₃BH₃)WaterRTMethyl 2-hydroxy-2-(thiophen-3-yl)acetate
Ketoreductase (KRED)Buffer/Co-solventRT(R)- or (S)-Methyl 2-hydroxy-2-(thiophen-3-yl)acetate

Hydrogenation Strategies

Catalytic hydrogenation provides a means to reduce the thiophene ring of this compound. The thiophene ring is known to be susceptible to hydrogenation, although it can sometimes act as a catalyst poison. masterorganicchemistry.com The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction.

Hydrogenation of thiophene and its derivatives can lead to partially saturated (dihydrothiophene) or fully saturated (tetrahydrothiophene) products. rsc.org Palladium-based catalysts are often effective for this transformation. masterorganicchemistry.com It is important to note that under more forcing conditions, both the ketone and the thiophene ring may be reduced. The formation of tetrahydrothiophene (B86538) from thiophene is generally facile both thermochemically and kinetically. rsc.org

The table below outlines general conditions for the hydrogenation of thiophene derivatives.

CatalystHydrogen Pressure (atm)SolventTemperature (°C)Potential Products
Palladium on Carbon (Pd/C)1 - 50Ethanol, Acetic Acid25 - 100Methyl 2-oxo-2-(dihydrothiophen-3-yl)acetate, Methyl 2-oxo-2-(tetrahydrothiophen-3-yl)acetate
Raney Nickel (Ra-Ni)50 - 100Ethanol50 - 150Further reduction of ketone possible
Rhodium on Alumina (Rh/Al₂O₃)1 - 50Various25 - 80Methyl 2-oxo-2-(tetrahydrothiophen-3-yl)acetate

Alpha-Functionalization and Derivatization at the Acetic Acid Moiety

The α-carbon of this compound, situated between two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.

The formation of the enolate is typically achieved by using a suitable base. For β-ketoesters, relatively weak bases such as sodium ethoxide can be sufficient to generate the enolate. youtube.comaklectures.com The resulting enolate can then undergo reactions such as alkylation with alkyl halides. This provides a straightforward method for synthesizing α-alkylated derivatives. rsc.org

The general scheme for the α-alkylation of this compound is as follows:

Deprotonation at the α-carbon with a base (e.g., sodium ethoxide in ethanol) to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 reaction to form the α-substituted product.

The following table provides examples of potential α-functionalization reactions.

BaseElectrophile (R-X)SolventProduct
Sodium Ethoxide (NaOEt)Methyl Iodide (CH₃I)EthanolMethyl 2-methyl-2-oxo-2-(thiophen-3-yl)acetate
Sodium Ethoxide (NaOEt)Benzyl Bromide (BnBr)EthanolMethyl 2-benzyl-2-oxo-2-(thiophen-3-yl)acetate
Sodium Hydride (NaH)Ethyl BromoacetateTetrahydrofuranMethyl 2-(ethoxycarbonylmethyl)-2-oxo-2-(thiophen-3-yl)acetate

Ester Modifications (e.g., Transesterification, Hydrolysis)

The methyl ester group of this compound can be readily modified through hydrolysis or transesterification reactions. These transformations allow for the conversion of the methyl ester into the corresponding carboxylic acid or other esters, respectively.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-oxo-2-(thiophen-3-yl)acetic acid, can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common method. beilstein-journals.org Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in the presence of water, can also be employed.

Transesterification involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst will yield Ethyl 2-oxo-2-(thiophen-3-yl)acetate. Titanium alkoxides are also known to be effective catalysts for transesterification. google.com

The table below summarizes the conditions for these ester modifications.

ReactionReagents/CatalystSolventProduct
Basic HydrolysisSodium Hydroxide (aq), then HCl (aq)Water/Methanol2-Oxo-2-(thiophen-3-yl)acetic acid
Acidic HydrolysisSulfuric Acid (cat.), WaterDioxane/Water2-Oxo-2-(thiophen-3-yl)acetic acid
Acid-Catalyzed TransesterificationSulfuric Acid (cat.), EthanolEthanol (excess)Ethyl 2-oxo-2-(thiophen-3-yl)acetate
Base-Catalyzed TransesterificationSodium Ethoxide (cat.), EthanolEthanol (excess)Ethyl 2-oxo-2-(thiophen-3-yl)acetate

Applications As a Synthetic Intermediate and Advanced Building Block

Construction of Complex Thiophene-Containing Molecular Architectures

The thiophene (B33073) moiety is a fundamental structural unit in many functional organic materials, particularly those used in electronics and optoelectronics. Building blocks like Methyl 2-oxo-2-(thiophen-3-yl)acetate are instrumental in the synthesis of larger, conjugated systems. The reactivity of its keto-ester portion allows for its incorporation into complex molecular frameworks. For instance, synthetic strategies for creating oligothiophenes and fused thiophene systems, such as 3-alkylthieno[3,2-b]thiophenes, often rely on versatile thiophene-based starting materials. nih.govrsc.org The ability to introduce the 3-thienyl group via this compound provides a pathway to specific isomers that are crucial for tuning the electronic properties of the final material. rsc.org

Precursor for Dithienyl Glycolate (B3277807) Derivatives

A primary application of this compound is its role as a precursor in the selective synthesis of dithienyl glycolate derivatives. unimi.itresearchgate.net Specifically, it is used to create methyl 2,3-dithienyl glycolate. This is achieved by reacting this compound with a 2-thienyl lithium species. unimi.itresearchgate.net

This reaction is significant because methyl 2,3-dithienyl glycolate is a regioisomer of methyl 2,2-dithienyl glycolate, a key intermediate in the production of several anticholinergic drugs. unimi.itresearchgate.netgoogle.com The selective synthesis using this compound allows for the specific production and study of the 2,3-isomer, which is often considered a critical impurity in the synthesis of the 2,2-dithienyl glycolate based pharmaceuticals. unimi.itresearchgate.net This controlled synthetic route is essential for preparing analytical standards and understanding the pharmacological profiles of these impurities.

Table 1: Synthesis of Methyl 2,3-dithienyl glycolate

Reactant 1 Reactant 2 Product Significance Reference
This compound 2-thienyl lithium Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (Methyl 2,3-dithienyl glycolate) Selective synthesis of a specific regioisomer; critical impurity in some drug syntheses. unimi.itresearchgate.net

Role in the Synthesis of Fine Chemicals and Specialty Materials

The derivatives of this compound are crucial intermediates in the synthesis of fine chemicals, particularly active pharmaceutical ingredients (APIs). unimi.it The dithienyl glycolates synthesized from this compound are precursors to a class of muscarinic receptor antagonists used in treating Chronic Obstructive Pulmonary Disease (COPD). unimi.itresearchgate.net For example, methyl 2,2-dithienylglycolate is a direct precursor to drugs like tiotropium (B1237716) bromide and aclidinium (B1254267) bromide. unimi.itgoogle.com The ability to selectively synthesize the regioisomeric impurity, methyl 2,3-dithienyl glycolate, from the title compound is vital for ensuring the purity of these final drug products. unimi.itresearchgate.net

Furthermore, the thiophene core is integral to the development of specialty materials. Thiophene-based compounds are widely used in organic electronics, and building blocks that allow for precise structural control are in high demand. rsc.org The chemical reactivity of this compound makes it a potential starting point for creating novel organic semiconductors and conductive polymers.

Utility in Combinatorial Chemistry and Library Synthesis (for structural diversity)

In modern drug discovery and materials science, the generation of chemical libraries with high structural diversity is essential for screening and identifying lead compounds. This compound is an excellent scaffold for combinatorial chemistry. Its two distinct reactive sites, the ketone and the methyl ester, can be targeted with a wide array of reagents to produce a large library of derivatives from a single starting material. researchgate.net

For example, the ketone can undergo reactions such as reduction, Grignard addition, or Wittig olefination, while the ester can be hydrolyzed, aminated, or reduced. This orthogonal reactivity allows for the systematic modification of the molecule, generating diverse structures for biological or material screening. This approach accelerates the discovery of new molecules with desired properties by efficiently exploring chemical space.

Table 2: Potential Reactions for Library Synthesis

Functional Group Reaction Type Potential Reagents Resulting Functionality
Ketone Grignard Reaction Organomagnesium halides (R-MgBr) Tertiary alcohol
Ketone Reduction Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Ester Hydrolysis Sodium hydroxide (B78521) (NaOH) Carboxylic acid
Ester Amination Amines (R-NH₂) Amide

Integration into Multistep Organic Synthesis Sequences

As a versatile building block, this compound is frequently employed as an early-stage intermediate in complex, multistep synthetic pathways. The selective synthesis of dithienyl glycolates is a clear example of a two-step protocol where the title compound is a key starting material. unimi.itresearchgate.net Its incorporation into a synthetic route is a strategic choice to introduce the thiophen-3-yl keto-ester fragment, which can then be elaborated in subsequent steps to build the target molecule. This planned integration is fundamental to the total synthesis of complex natural products, pharmaceuticals, and advanced materials where precise control over the molecular architecture is required. google.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific NMR data for Methyl 2-oxo-2-(thiophen-3-yl)acetate is not extensively published, data for the closely related analogue, Ethyl 2-oxo-2-(thiophen-3-yl)acetate, offers significant insight into the expected spectral features. rsc.org

For Ethyl 2-oxo-2-(thiophen-3-yl)acetate, the proton (¹H) NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, reveals characteristic signals for the thiophene (B33073) and ethyl ester moieties. rsc.org The thiophene protons appear in the aromatic region, with a singlet for the proton at the 2-position (δ 8.54 ppm), a doublet for the proton at the 5-position (δ 7.69 ppm), and a multiplet for the proton at the 4-position (δ 7.38-7.34 ppm). rsc.org The ethyl group presents as a quartet for the methylene (B1212753) protons (δ 4.42 ppm) and a triplet for the methyl protons (δ 1.42 ppm). rsc.org

The carbon-13 (¹³C) NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ketone (δ 178.2 ppm) and the ester (δ 162.4 ppm). rsc.org The carbons of the thiophene ring and the ethyl group also appear at their expected chemical shifts. rsc.org For this compound, one would anticipate a similar pattern for the thiophene ring, but the ethyl group signals would be replaced by a singlet for the methyl ester group, typically appearing around δ 3.9 ppm in the ¹H NMR and around δ 53 ppm in the ¹³C NMR spectrum.

Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Thiophene-H2~8.54 (s)~137.6, ~127.9, ~126.6
Thiophene-H5~7.69 (d)
Thiophene-H4~7.36 (m)
Keto C=O-~178.2
Ester C=O-~162.4
Ester -OCH₃ (projected)~3.9 (s)~53.0
Table 1: Projected NMR data for this compound based on the reported values for its ethyl analogue. rsc.org Data for the ethyl ester analogue showed signals for the ethyl group at δ 4.42 (q) and 1.42 (t) in ¹H NMR and δ 62.5 and 14.1 in ¹³C NMR. rsc.org

To unambiguously assign proton and carbon signals and to probe spatial relationships, multi-dimensional NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, confirming the connectivity between adjacent protons on the thiophene ring.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique is fundamental in confirming the identity of synthesized compounds and is invaluable for elucidating reaction pathways by identifying intermediates and byproducts. Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com For this compound (C₇H₆O₃S), the expected exact mass would be calculated and compared against the experimental value, with a very small mass error providing strong evidence for the proposed formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the synthesis and characterization of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of its key functional groups.

The most prominent peaks in the IR spectrum would be the carbonyl (C=O) stretching bands. Due to the presence of two distinct carbonyl groups (α-keto and ester), two separate absorption bands would be expected in the region of 1670-1750 cm⁻¹. For related thiophene-containing chalcones, ketone C=O stretching bands have been observed around 1671 cm⁻¹. mdpi.com The C-O stretching of the ester group and the various C-H and C=C vibrations of the thiophene ring would also be present. IR spectroscopy can be used to monitor the progress of a reaction, for example, by observing the appearance of the product's carbonyl peaks. Raman spectroscopy serves as a complementary technique, particularly for molecules in the crystalline phase. researchgate.net

Functional GroupExpected IR Absorption Range (cm⁻¹)
C=O Stretch (α-Keto)1680 - 1715
C=O Stretch (Ester)1735 - 1750
C-O Stretch (Ester)1100 - 1300
C=C Stretch (Thiophene Ring)~1400 - 1600
C-H Stretch (Aromatic)~3100
Table 2: Expected characteristic Infrared (IR) absorption frequencies for this compound.

X-ray Crystallography of Key Derivatives or Intermediates for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration in chiral molecules. While a crystal structure for this compound itself is not reported in the surveyed literature, this technique is frequently applied to derivatives of thiophenes to unambiguously confirm their molecular structure and study their packing in the solid state. researchgate.netscirp.orgscirp.org If a suitable crystalline derivative or reaction intermediate of this compound were prepared, X-ray diffraction would provide unequivocal proof of its structure and stereochemistry.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral syntheses are explored)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by enantiomers. The application of these techniques to this compound would be relevant only in the context of asymmetric synthesis or chiral resolution, where it is necessary to determine the enantiomeric excess (e.e.) or the absolute configuration of an enantiomerically enriched product. As no chiral syntheses of this specific compound have been prominently reported, the application of chiroptical spectroscopy remains hypothetical but would be a critical tool should such research be undertaken.

Future Research Directions and Emerging Opportunities for Methyl 2 Oxo 2 Thiophen 3 Yl Acetate

The continued exploration of methyl 2-oxo-2-(thiophen-3-yl)acetate and its related thiophene-glyoxylate scaffold is poised to unlock significant advancements in synthetic chemistry, materials science, and medicinal chemistry. The unique electronic and structural features of the thiophene (B33073) ring, combined with the versatile reactivity of the α-ketoester moiety, present a fertile ground for innovation. Future research is anticipated to focus on several key areas, aiming to enhance synthetic efficiency, uncover novel reactivity, and harness the scaffold's potential in functional molecules and materials.

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